molecular formula C21H26ClN5O2 B2504750 3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-50-0

3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2504750
CAS RN: 877617-50-0
M. Wt: 415.92
InChI Key: QFZVHUBXRFRIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H26ClN5O2 and its molecular weight is 415.92. The purity is usually 95%.
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Scientific Research Applications

Neurodegenerative Disease Treatment

  • Adenosine Receptors and Monoamine Oxidase Inhibitors : Tetrahydropyrimido[2,1-f]purinediones, with various substituents, have been explored for their interactions with adenosine receptor subtypes and their ability to inhibit monoamine oxidases (MAO). This research avenue is particularly relevant for neurodegenerative diseases like Parkinson's and Alzheimer's. The compounds have shown potent inhibition of MAO-B, suggesting a novel class of potent inhibitors. Dual-target compounds also exhibited antagonistic properties against A1/A2A adenosine receptors, potentially offering synergistic effects in vivo for treating neurodegenerative conditions (Koch et al., 2013).

Anti-inflammatory Applications

  • Anti-inflammatory Activity : Analogues based on the pyrimidopurinedione structure have demonstrated significant anti-inflammatory activity in models of chronic inflammation, such as adjuvant-induced arthritis in rats. Some compounds have shown comparable potency to naproxen, a widely used anti-inflammatory drug, without inducing gastric ulcers or ocular toxicity, which are common side effects of traditional anti-inflammatory agents (Kaminski et al., 1989).

Pharmacological Properties

  • Central Nervous System Effects : N9-alkylaminomethyl and alkylpiperazinyl-substituted tetrahydropyrimidino-[2,1-f]-purines have been evaluated for their pharmacological effects on the central nervous system. Certain compounds, particularly those with phenylpiperazinealkyl substituents, exhibited sedative, analgetic, and hypothermizing properties, indicating potential applications in CNS disorder treatments (Drabczyńska et al., 1992).

Anticancer Activity

  • Anticancer Potential : Purinediones and pyridopyrimidine-diones, designed as olomoucine analogues, have been synthesized and tested for their anticancer activities. Some of the synthesized compounds showed significant inhibition activity against human breast cancer cell lines, suggesting potential utility in cancer treatment (Hayallah, 2017).

properties

IUPAC Name

3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O2/c1-5-6-10-25-19(28)17-18(24(4)21(25)29)23-20-26(11-13(2)12-27(17)20)16-9-7-8-15(22)14(16)3/h7-9,13H,5-6,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZVHUBXRFRIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=C(C(=CC=C4)Cl)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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